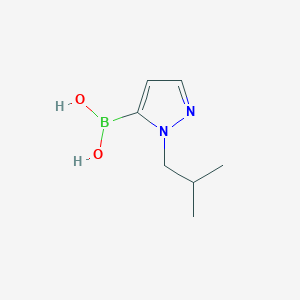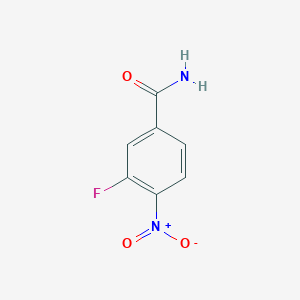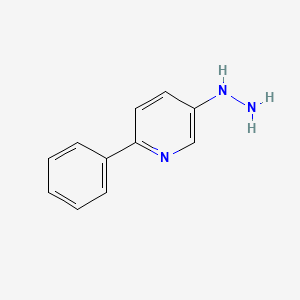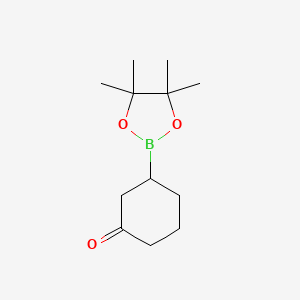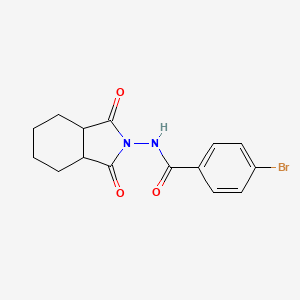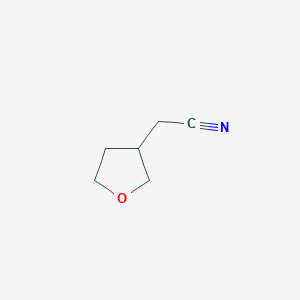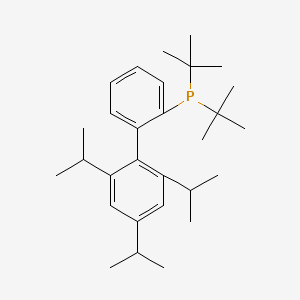![molecular formula C6H4ClIN4 B1312904 4-氯-5-碘-7H-吡咯并[2,3-D]嘧啶-2-胺 CAS No. 873792-88-2](/img/structure/B1312904.png)
4-氯-5-碘-7H-吡咯并[2,3-D]嘧啶-2-胺
描述
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is an organic compound with the molecular formula C6H3ClIN3 It is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyrrolo[2,3-D]pyrimidine core
科学研究应用
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It’s known that pyrrolopyrimidine derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
It’s known that halogen atoms like chlorine and iodine in a compound can enhance its ability to form halogen bonds with its targets, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolopyrimidine derivatives are known to be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of halogen atoms like chlorine and iodine in a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that pyrrolopyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with kinases, where it acts as an inhibitor, thereby modulating signal transduction pathways. This compound also binds to nucleic acids, affecting DNA and RNA synthesis and function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly kinases, inhibiting their activity. This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the enzyme’s active site . Furthermore, it can induce conformational changes in target proteins, leading to altered function and activity. The compound also affects gene expression by binding to DNA and interfering with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, including the liver and kidneys, where it exerts its effects. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is filtered, washed with water, and dried under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-D]pyrimidines, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but lacks the chlorine atom, affecting its chemical properties and reactivity.
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-D]pyrimidine: Contains an additional methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUVDMVAGWHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470421 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-88-2 | |
| Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


